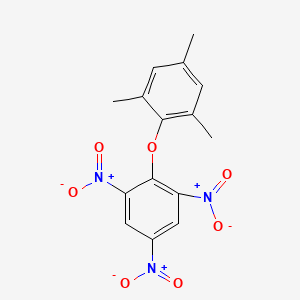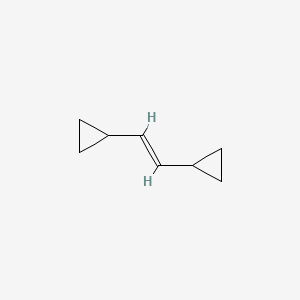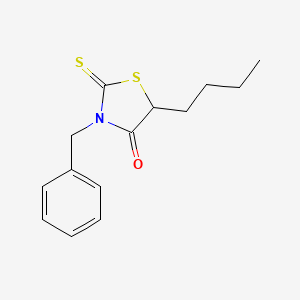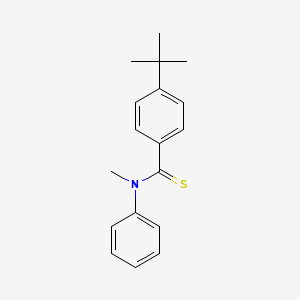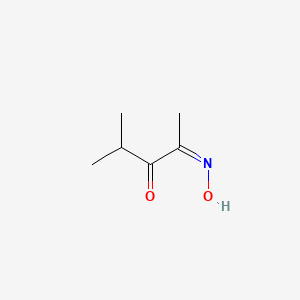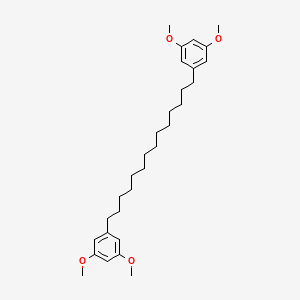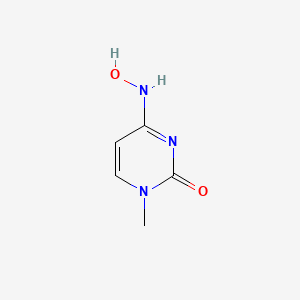
4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, particularly in nucleic acids like DNA and RNA. This compound is characterized by the presence of a hydroxyamino group at the fourth position and a methyl group at the first position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylpyrimidin-2(1H)-one.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the hydroxylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amino derivatives.
Substitution: The hydroxyamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in the modification of nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving nucleic acid metabolism.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one involves its interaction with nucleic acids. The hydroxyamino group can form hydrogen bonds with nucleobases, potentially altering the structure and function of DNA or RNA. This interaction can affect various biological processes, including gene expression and replication.
Comparación Con Compuestos Similares
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 4-Hydroxy-2-methylpyrimidine
- 1-Methyl-4-nitropyrimidin-2(1H)-one
Comparison:
- 2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but contains an amino group instead of a hydroxyamino group.
- 4-Hydroxy-2-methylpyrimidine: Lacks the hydroxyamino group, making it less reactive in certain chemical reactions.
- 1-Methyl-4-nitropyrimidin-2(1H)-one: Contains a nitro group instead of a hydroxyamino group, leading to different chemical properties and reactivity.
The uniqueness of 4-(Hydroxyamino)-1-methylpyrimidin-2(1H)-one lies in its hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
20541-50-8 |
|---|---|
Fórmula molecular |
C5H7N3O2 |
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
4-(hydroxyamino)-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O2/c1-8-3-2-4(7-10)6-5(8)9/h2-3,10H,1H3,(H,6,7,9) |
Clave InChI |
YCXWHDJWPFLJAB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=NC1=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



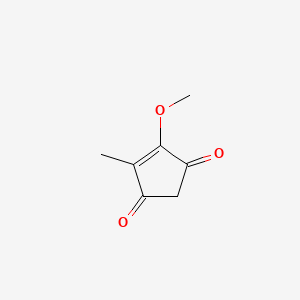



![5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14717883.png)
